Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
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Overview
Description
Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(hydroxymethyl)-2-methyl-3-oxobutanoate with hydrazine hydrate, followed by cyclization with formaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions, or it can be converted to other esters through transesterification reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for hydrolysis; methanol and sulfuric acid for transesterification.
Major Products
Oxidation: 5-(Carboxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate.
Reduction: 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-methanol.
Substitution: 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can be compared with other similar compounds, such as:
Oxazoline derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and exhibit similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological properties.
Oxazole derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal and industrial applications
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O4 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-3-16-10(15)8-6-9-13(12-8)5-4-11(2,7-14)17-9/h6,14H,3-5,7H2,1-2H3 |
InChI Key |
NPXNDVPBOJIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCC(OC2=C1)(C)CO |
Origin of Product |
United States |
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